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Compound of Interest

Compound Name: ATTO 610

Cat. No.: B12058148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the fluorescent

dye ATTO 610 in single-molecule Förster Resonance Energy Transfer (smFRET) experiments.

ATTO 610 is a versatile and robust fluorophore well-suited for single-molecule studies due to

its high fluorescence quantum yield, strong absorption, and excellent photostability.[1][2]

Introduction to ATTO 610 in smFRET
Single-molecule FRET is a powerful technique for probing conformational dynamics and

intermolecular interactions of biomolecules by measuring the efficiency of energy transfer

between a donor and an acceptor fluorophore. The choice of fluorophores is critical for the

success of smFRET experiments. An ideal dye for such applications should exhibit high

brightness, photostability, and minimal photophysical artifacts.

ATTO 610, with its emission in the red spectral region, is an excellent acceptor dye for

commonly used green- or yellow-emitting donor dyes. Its key characteristics make it a reliable

choice for demanding single-molecule applications.

Properties of ATTO 610
A summary of the key photophysical properties of ATTO 610 is presented in the table below.

These properties are crucial for designing and interpreting smFRET experiments.
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Property Value Reference

Excitation Maximum (λ_abs_) 615 nm [1][2]

Molar Extinction Coefficient

(ε_max_)
1.5 x 10^5 M^-1 cm^-1 [1][2]

Emission Maximum (λ_fl_) 634 nm [1][2]

Fluorescence Quantum Yield

(η_fl_)
70% [1][2]

Fluorescence Lifetime (τ_fl_) 3.2 ns [1][2]

Molecular Weight (NHS-ester) 588 g/mol [1]

Molecular Weight (Maleimide) 613 g/mol [1]

Note: The spectral properties can be influenced by the local environment and conjugation to a

biomolecule.

Recommended FRET Pairs with ATTO 610
The choice of a donor fluorophore to pair with ATTO 610 is critical for achieving a good spectral

overlap and a suitable Förster distance (R₀), the distance at which FRET efficiency is 50%. A

larger R₀ allows for the measurement of longer distances. Below is a table of recommended

donor dyes for ATTO 610.

Donor Dye
Excitation Max
(nm)

Emission Max (nm) R₀ (Å)

ATTO 550 554 576 65

ATTO 565 563 592 63

Cy3B 558 572 ~60

Alexa Fluor 555 555 565 ~61

R₀ values are calculated assuming κ² = 2/3 and a refractive index of 1.4.
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Experimental Protocols
This section provides detailed protocols for labeling proteins and DNA with ATTO 610 for

smFRET experiments.

Protein Labeling with ATTO 610 Maleimide
This protocol is designed for labeling cysteine residues in proteins.

Materials:

Protein of interest with a single accessible cysteine residue

ATTO 610 Maleimide

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Labeling Buffer: 50 mM Tris-HCl, pH 7.0-7.5, 50 mM NaCl

Reducing agent (e.g., TCEP)

Purification column (e.g., size-exclusion chromatography)

Protocol:

Protein Preparation:

Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.

If the cysteine residue is oxidized, add a 10-fold molar excess of TCEP and incubate for

30 minutes at room temperature to reduce the disulfide bonds.

Dye Preparation:

Immediately before use, dissolve ATTO 610 maleimide in anhydrous DMF or DMSO to a

concentration of 1-10 mg/mL.

Labeling Reaction:
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Add a 10-20 fold molar excess of the dissolved ATTO 610 maleimide to the protein

solution.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the

dark with gentle stirring.

Purification:

Remove unreacted dye by size-exclusion chromatography using a pre-equilibrated column

with a suitable buffer (e.g., PBS).

Collect the fractions containing the labeled protein.

Determination of Labeling Efficiency:

Measure the absorbance of the purified protein at 280 nm and 615 nm.

Calculate the degree of labeling (DOL) using the following formula: DOL = (A_615 *

ε_protein) / ((A_280 - A_615 * CF_280) * ε_610) Where:

A_615 and A_280 are the absorbances at 615 nm and 280 nm.

ε_protein is the molar extinction coefficient of the protein at 280 nm.

ε_610 is the molar extinction coefficient of ATTO 610 at 615 nm (150,000 M⁻¹cm⁻¹).

CF_280 is the correction factor for the dye's absorbance at 280 nm (0.05 for ATTO
610).[1]

DNA Labeling with ATTO 610 NHS-ester
This protocol is for labeling amine-modified DNA oligonucleotides.

Materials:

Amine-modified DNA oligonucleotide

ATTO 610 NHS-ester
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Anhydrous DMF or DMSO

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

Purification method (e.g., ethanol precipitation or HPLC)

Protocol:

DNA Preparation:

Dissolve the amine-modified DNA in the labeling buffer to a concentration of 1-5 mg/mL.

Dye Preparation:

Immediately before use, dissolve ATTO 610 NHS-ester in anhydrous DMF or DMSO to a

concentration of 10 mg/mL.

Labeling Reaction:

Add a 20-50 fold molar excess of the dissolved ATTO 610 NHS-ester to the DNA solution.

Incubate the reaction for 4-6 hours at room temperature in the dark.

Purification:

Purify the labeled DNA from unreacted dye using ethanol precipitation, size-exclusion

chromatography, or reverse-phase HPLC.

Quantification:

Determine the concentration and labeling efficiency of the purified DNA by measuring the

absorbance at 260 nm and 615 nm.

smFRET Data Acquisition and Analysis
A typical smFRET experiment involves immobilizing the labeled biomolecules on a passivated

surface and imaging them using Total Internal Reflection Fluorescence (TIRF) microscopy.
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Surface Passivation
To minimize non-specific binding of labeled molecules to the glass surface, a passivation layer

is crucial. A common and effective method is PEGylation.[3]

Surface Preparation Immobilization

Clean Glass Aminosilanization PEGylation PEGylated Surface Streptavidin Coating Biotinylated Molecule

Click to download full resolution via product page

Caption: Workflow for surface passivation and molecule immobilization.

Data Analysis Workflow
The analysis of smFRET data involves several steps to extract meaningful information about

molecular dynamics.
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Raw Data (TIRF Movies)

Molecule Identification

Intensity-Time Traces

Background Subtraction

Correction for Crosstalk and Direct Excitation

FRET Efficiency Calculation

FRET Histograms

Kinetic Analysis (e.g., HMM)

Conformational Dynamics

Click to download full resolution via product page

Caption: A typical workflow for smFRET data analysis.
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Key analysis steps include:

Molecule Identification: Locating individual fluorescent spots in the recorded movies.

Intensity-Time Traces: Extracting the fluorescence intensity of the donor and acceptor for

each molecule over time.

Corrections:

Background Subtraction: Removing background noise from the intensity traces.

Crosstalk Correction: Correcting for the leakage of donor emission into the acceptor

channel.

Direct Excitation Correction: Accounting for the direct excitation of the acceptor by the

donor excitation laser.

FRET Efficiency Calculation: Calculating the FRET efficiency (E) for each time point using

the corrected intensities: E = I_A / (I_D + I_A) Where I_A and I_D are the corrected

intensities of the acceptor and donor, respectively.

FRET Histograms: Plotting the distribution of FRET efficiencies to identify different

conformational states.

Kinetic Analysis: Using methods like Hidden Markov Modeling (HMM) to determine the

transition rates between different states and understand the underlying dynamics.

Troubleshooting
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Problem Possible Cause Solution

Low Labeling Efficiency Inactive dye (hydrolyzed)
Prepare fresh dye solution in

anhydrous solvent.

Insufficient dye-to-biomolecule

ratio

Increase the molar excess of

the dye.

Inaccessible labeling site
Ensure the cysteine or amine

is solvent-accessible.

High Background

Fluorescence

Non-specific binding of labeled

molecules
Improve surface passivation.

Unreacted dye not fully

removed
Optimize the purification step.

Rapid Photobleaching High laser power Reduce laser intensity.

Absence of oxygen scavenger

system

Add an oxygen scavenger

system (e.g., Trolox) to the

imaging buffer.[4]

Blinking of the Fluorophore
Inherent photophysics of the

dye

Use an imaging buffer with

additives that reduce blinking

(e.g., Trolox).

Conclusion
ATTO 610 is a high-performance fluorescent dye that is well-suited for single-molecule FRET

experiments. Its excellent photophysical properties, combined with the detailed protocols

provided in this document, will enable researchers to successfully design, execute, and

analyze smFRET experiments to gain novel insights into the dynamics of biological systems.

Careful attention to labeling procedures, surface passivation, and data analysis is crucial for

obtaining high-quality and reliable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/produktdatenblaetter/atto%20610.pdf
https://pubmed.ncbi.nlm.nih.gov/24797261/
https://pubmed.ncbi.nlm.nih.gov/24797261/
https://pubmed.ncbi.nlm.nih.gov/17375921/
https://pubmed.ncbi.nlm.nih.gov/17375921/
https://www.benchchem.com/product/b12058148#atto-610-for-single-molecule-fret-experiments
https://www.benchchem.com/product/b12058148#atto-610-for-single-molecule-fret-experiments
https://www.benchchem.com/product/b12058148#atto-610-for-single-molecule-fret-experiments
https://www.benchchem.com/product/b12058148#atto-610-for-single-molecule-fret-experiments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12058148?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

